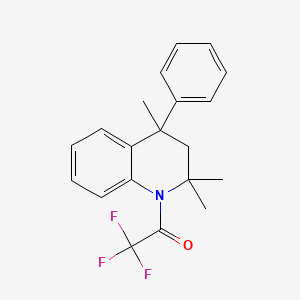

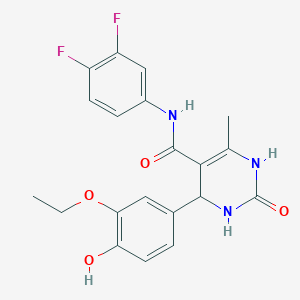

![molecular formula C27H31N3O6S2 B11627014 2-(N-Phenyl4-ethoxybenzenesulfonamido)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B11627014.png)

2-(N-Phenyl4-ethoxybenzenesulfonamido)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(N-Phenyl-4-ethoxybenzolsulfonamido)-N-[4-(Piperidin-1-sulfonyl)phenyl]acetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die Phenyl-, Ethoxybenzolsulfonamido-, Piperidin-1-sulfonyl- und Acetamidgruppen umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(N-Phenyl-4-ethoxybenzolsulfonamido)-N-[4-(Piperidin-1-sulfonyl)phenyl]acetamid umfasst in der Regel mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen. Der Prozess kann Reaktionen wie Sulfonierung, Aminierung und Acylierung umfassen. Spezifische Reaktionsbedingungen wie Temperatur, Druck und die Verwendung von Katalysatoren sind entscheidend für die Erzielung hoher Ausbeuten und Reinheit.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um Kosteneffizienz und Skalierbarkeit zu gewährleisten. Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Synthese können eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(N-Phenyl-4-ethoxybenzolsulfonamido)-N-[4-(Piperidin-1-sulfonyl)phenyl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat umfassen.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden, um bestimmte funktionelle Gruppen zu reduzieren.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können auftreten, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Säuren, Basen, Lösungsmittel und Katalysatoren. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl spielen eine bedeutende Rolle bei der Bestimmung des Reaktionsergebnisses.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionsweg und den Bedingungen ab. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während die Reduktion Amine oder Alkohole produzieren kann.

Wissenschaftliche Forschungsanwendungen

2-(N-Phenyl-4-ethoxybenzolsulfonamido)-N-[4-(Piperidin-1-sulfonyl)phenyl]acetamid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz oder Zwischenprodukt in der organischen Synthese verwendet.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung in der Medikamentenentwicklung untersucht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-(N-Phenyl-4-ethoxybenzolsulfonamido)-N-[4-(Piperidin-1-sulfonyl)phenyl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Diese Wechselwirkungen können die Bindung an Enzyme, Rezeptoren oder andere Biomoleküle umfassen und zu Veränderungen in zellulären Prozessen und Funktionen führen. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab.

Analyse Chemischer Reaktionen

Types of Reactions

2-(N-Phenyl4-ethoxybenzenesulfonamido)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(N-Phenyl4-ethoxybenzenesulfonamido)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(N-Phenyl4-ethoxybenzenesulfonamido)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den ähnlichen Verbindungen zu 2-(N-Phenyl-4-ethoxybenzolsulfonamido)-N-[4-(Piperidin-1-sulfonyl)phenyl]acetamid gehören andere Sulfonamide, Acetamide und Piperidinderivate. Beispiele hierfür sind:

Sulfanilamid: Ein einfaches Sulfonamid mit antibakteriellen Eigenschaften.

Paracetamol: Ein Acetamiderivat, das als Schmerzmittel und Fiebersenker verwendet wird.

Piperidin: Eine Grundstruktur, die in vielen Pharmazeutika und Naturprodukten vorkommt.

Einzigartigkeit

Die Einzigartigkeit von 2-(N-Phenyl-4-ethoxybenzolsulfonamido)-N-[4-(Piperidin-1-sulfonyl)phenyl]acetamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese einzigartige Struktur ermöglicht vielfältige Anwendungen und potenzielle Vorteile gegenüber ähnlichen Verbindungen in bestimmten Kontexten.

Eigenschaften

Molekularformel |

C27H31N3O6S2 |

|---|---|

Molekulargewicht |

557.7 g/mol |

IUPAC-Name |

2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |

InChI |

InChI=1S/C27H31N3O6S2/c1-2-36-24-13-17-26(18-14-24)38(34,35)30(23-9-5-3-6-10-23)21-27(31)28-22-11-15-25(16-12-22)37(32,33)29-19-7-4-8-20-29/h3,5-6,9-18H,2,4,7-8,19-21H2,1H3,(H,28,31) |

InChI-Schlüssel |

AEWFXPJFBYPRCK-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

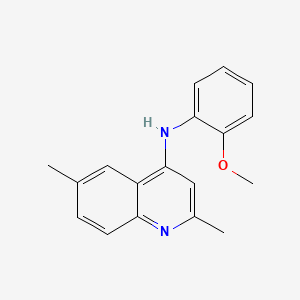

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11626948.png)

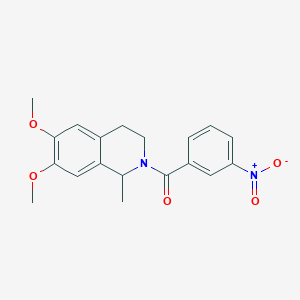

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11626952.png)

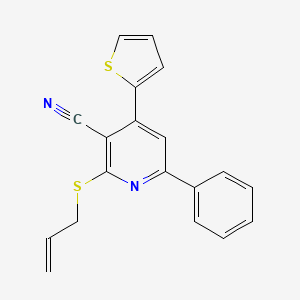

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11626963.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11626983.png)

![2-(4-chlorophenyl)-3-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)quinazolin-4(3H)-one](/img/structure/B11626991.png)

![Ethyl 7-[4-(benzyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11626992.png)

![2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11626996.png)

![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide](/img/structure/B11627003.png)